molecular formula C14H16ClN5S B7574479 2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole

2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole

Cat. No. B7574479
M. Wt: 321.8 g/mol
InChI Key: XDJJKJNVCNYLLA-UHFFFAOYSA-N
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Description

2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole is a chemical compound that has been extensively studied in scientific research. This compound has shown potential in various applications, including as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms involves the inhibition of certain enzymes that are involved in the development and progression of cancer and inflammation. Another proposed mechanism involves the modulation of certain receptors in the brain that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole has various biochemical and physiological effects. These include the inhibition of tumor growth and metastasis, the reduction of inflammation, and the improvement of cognitive function in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole in lab experiments is its high potency and specificity. This compound has shown to be highly effective in inhibiting certain enzymes and receptors, making it a valuable tool for studying various diseases. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the study of 2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole. One direction is the development of more potent and specific analogs of this compound for use in therapeutic applications. Another direction is the investigation of the potential of this compound in other areas such as infectious diseases and metabolic disorders. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, 2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in therapeutic applications.

Synthesis Methods

The synthesis of 2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole involves the reaction of 4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine with 4-chloro-1-propylpyrazole in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the chloro group by the amino group, resulting in the formation of the desired product.

Scientific Research Applications

2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole has been extensively studied in scientific research for its potential therapeutic applications. Some of the areas where this compound has shown potential include cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

2-[2-(4-chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5S/c1-9(20-6-11(15)5-16-20)4-14-17-13(8-21-14)12-7-19(3)18-10(12)2/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJJKJNVCNYLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CSC(=N2)CC(C)N3C=C(C=N3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole

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